Scensidin
Description
Scensidin (compound 5) is a lichen-derived secondary metabolite, isolated from Diploicia canescens . It belongs to the class of depsides or depsidones, aromatic compounds commonly found in lichens with diverse biological activities, including anti-inflammatory and antimicrobial properties . This compound was studied for its inhibitory effects on microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the biosynthesis of pro-inflammatory prostaglandin E2 (PGE2).
This compound has also been investigated for its pharmacokinetic properties. With a polar surface area (TPSA) <90 Ų, it is predicted to penetrate the blood-brain barrier (BBB), a rare trait among natural compounds .
Properties
Molecular Formula |
C17H14Cl2O5 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2,8-dichloro-3,9-dimethoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C17H14Cl2O5/c1-7-13-9(5-10(21-3)14(7)18)23-16-8(2)15(19)11(22-4)6-12(16)24-17(13)20/h5-6H,1-4H3 |
InChI Key |
AYDBBWJGHVYDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1Cl)OC)OC3=C(C(=C(C=C3OC2=O)OC)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Activity
Scensidin’s weak mPGES-1 inhibition contrasts sharply with structurally related lichen compounds (Table 1). For example:
- Compound 2 (depsidone): IC50 = 0.43 μM
- Compound 8 (depside): IC50 = 0.4 μM
- Compound 9 (depside): IC50 = 1.15 μM
These compounds outperformed the reference mPGES-1 inhibitor (compound 11, IC50 = 2.4 μM) by 5–10 fold . This compound’s inactivity suggests structural specificity in mPGES-1 targeting.
Table 1. Pharmacological and Pharmacokinetic Profiles of Lichen Compounds
| Compound | Source | Class | mPGES-1 IC50 (μM) | BBB Penetration | Toxicity |
|---|---|---|---|---|---|
| This compound | Diploicia canescens | Depside* | >30 | Yes | Hepatotoxic |
| Compound 2 | Parmotrema tinctorum | Depsidone | 0.43 | No | Not reported |
| Compound 8 | Usnea articulata | Depside | 0.40 | No | Not reported |
| Atranorin | Usnea articulata | Depside | >30 | No | Low |
| Curcumin | Curcuma longa | Polyphenol | 0.30 | Yes | Low (at low doses) |
*Structural class inferred from lichen chemistry literature .
Structural and Functional Insights
Depsides and depsidones share a common backbone of two phenolic units linked by ester or ether bonds. This compound’s inactivity may stem from substitutions that reduce binding affinity to mPGES-1. For instance:
- Compound 8 (active): Contains hydroxyl and carboxyl groups critical for enzyme interaction.
Pharmacokinetics and Toxicity
- BBB Penetration : this compound’s low TPSA (<90 Ų) enables BBB penetration, a unique advantage for targeting neuroinflammatory pathways . However, this property is offset by its hepatotoxicity, which is shared with vulpinic acid and thiophaninic acid .
- Metabolism : Unlike compounds 2 and 8, this compound is metabolized by cytochrome P450 enzymes, increasing its risk of drug-drug interactions .
Therapeutic Potential vs. Limitations
While this compound’s BBB penetration makes it a candidate for central nervous system (CNS) disorders, its hepatotoxicity and weak mPGES-1 inhibition limit its utility. In contrast:
- Curcumin : Despite stronger mPGES-1 inhibition (IC50 = 0.3 μM), its poor bioavailability and instability reduce clinical applicability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
